(E)-2-Fluorobenzaldehyde oxime
Overview
Description
2-Fluorobenzaldoxime is a chemical compound with the molecular formula C7H6FNO .
Synthesis Analysis
The synthesis of 2-Fluorobenzaldoxime involves a biocatalysis process, which is a sustainable and energy-saving technology platform . This process is part of a novel approach towards industrial aromatic nitriles .Molecular Structure Analysis
The molecular structure of 2-Fluorobenzaldoxime is represented by the formula C7H6FNO . The average mass is Da and the monoisotopic mass is Da .Physical and Chemical Properties Analysis
2-Fluorobenzaldoxime has a density of 1.14 g/cm3, a boiling point of 194.9 °C at 760 mmHg, and a flashing point of 71.7 °C . It is soluble at 25 deg C (mg/L): 1559 .Scientific Research Applications
Antitumor Activity
2-Fluorobenzaldoxime derivatives have shown promising results in antitumor activities. Studies have explored the effectiveness of fluoro-substituted benzothiazoles, including those derived from 2-fluorobenzaldoxime, in combating various types of cancer. For instance, a series of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts demonstrated significant antitumor activity in vitro against human cervical, breast, colon, and laryngeal carcinomas, as well as in vivo against murine melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006).
Treatment of Nerve-Agent Poisoning
Fluoroheterocyclic aldoximes, including those related to 2-fluorobenzaldoxime, have been screened for their therapeutic potential in treating anticholinesterase poisoning, a condition often associated with exposure to organophosphorus nerve agents. Research into synthesizing fluorine-containing pyridinealdoximes indicated their potential efficacy in inhibiting sarin, a dangerous nerve agent (Timperley et al., 2011).
Inhibiting Cell Proliferation in Glioma Cells
A conjugate of 2-fluorobenzaldehyde and retinoic acid has been studied for its effect on STAT3 pathway activation in human glioma cells. This conjugate inhibited cell proliferation, induced apoptosis, and caused cell cycle arrest, indicating its potential as a treatment for gliomas (Hao et al., 2015).
Synthesis of Herbicides
2-Fluorobenzaldoxime derivatives have been used in the synthesis of herbicides. A study on the synthesis of pyrimidinyloxybenzylamine herbicides used 2-fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives as key intermediates, demonstrating the compound's relevance in agricultural applications (Gong, 2005).
Antioxidant Activity
Research into thiazolidin-4-one derivatives synthesized using 4-fluorobenzaldehyde, which is structurally related to 2-fluorobenzaldoxime, has shown promising antioxidant activity. This indicates the potential application of fluorobenzaldehyde derivatives in developing antioxidant agents (El Nezhawy et al., 2009).
Safety and Hazards
2-Fluorobenzaldoxime is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
Properties
IUPAC Name |
(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVOCNRPBFPDLO-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451-79-6 | |
Record name | 2-FLUOROBENZALDEHYDE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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